L-Glutathione reduced-13C

Descripción

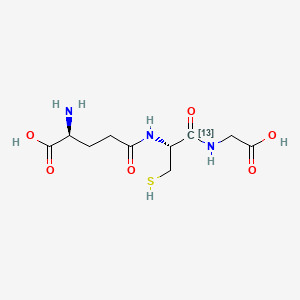

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H17N3O6S |

|---|---|

Peso molecular |

308.32 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1 |

Clave InChI |

RWSXRVCMGQZWBV-MFPUQRTKSA-N |

SMILES isomérico |

C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Role of L-Glutathione Reduced-¹³C in Metabolic Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. Metabolic tracing using stable isotope-labeled compounds has emerged as a powerful tool to quantitatively delineate metabolic pathways and their dynamics under various physiological and pathological conditions. This technical guide provides a comprehensive overview of the application of L-Glutathione reduced-¹³C (¹³C-GSH) in metabolic tracing studies. We delve into the core principles of using ¹³C-GSH and its precursors to track de novo synthesis, recycling, and the flux of glutathione through key metabolic pathways. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding for researchers in the field.

Introduction to Glutathione Metabolism and the Significance of Metabolic Tracing

Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress. The synthesis of GSH is a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of its precursor amino acids, particularly cysteine, is a rate-limiting factor for its synthesis.

Metabolic tracing with stable isotopes, such as ¹³C, allows for the precise tracking of the flow of atoms from a labeled substrate into downstream metabolites. By introducing L-Glutathione reduced-¹³C or its ¹³C-labeled precursors (e.g., U-¹³C-glucose, U-¹³C-glutamine) into a biological system, researchers can quantitatively measure the rate of GSH synthesis, its consumption in various reactions, and its role in interconnected metabolic networks. This approach provides invaluable insights into the regulation of glutathione metabolism in health and disease, including cancer, neurodegenerative disorders, and drug-induced toxicity.

Principles of Metabolic Tracing with L-Glutathione Reduced-¹³C

The fundamental principle behind metabolic tracing with ¹³C-labeled compounds is the ability to distinguish between endogenous (unlabeled) and newly synthesized (labeled) molecules using mass spectrometry (MS). When cells are supplied with a ¹³C-labeled precursor, the heavy isotope is incorporated into downstream metabolites, resulting in a mass shift that can be detected and quantified.

In the context of glutathione metabolism, L-Glutathione reduced-¹³C, typically labeled in the glycine moiety ([¹³C₂]-Gly), can be used to directly trace its uptake and subsequent metabolic fate. More commonly, ¹³C-labeled glucose or glutamine are used as tracers to investigate the de novo synthesis of glutathione. The carbon atoms from these precursors are incorporated into the glutamate and glycine components of the glutathione molecule.

The analysis of the mass isotopologue distribution (MID) of glutathione and its related metabolites by LC-MS/MS provides a quantitative measure of the fractional contribution of the labeled substrate to their synthesis. This data is then used to calculate metabolic fluxes through the glutathione synthesis and related pathways.

Experimental Protocols

Cell Culture and Isotope Labeling

A common experimental setup involves the use of cultured cells, such as the human colon cancer cell line HCT116 or the human cervical cancer cell line HeLa.

Protocol for ¹³C-Glucose Tracing of Glutathione Synthesis:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Medium Preparation: Prepare a labeling medium by supplementing glucose- and glutamine-free RPMI 1640 with dialyzed fetal bovine serum, physiological concentrations of glutamine, and U-¹³C-glucose (uniformly labeled with ¹³C).

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.

-

Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold PBS followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells, collect the cell suspension, and centrifuge to pellet the cell debris. The supernatant containing the metabolites is then dried under a stream of nitrogen or by lyophilization.

Sample Analysis by LC-MS/MS

The analysis of ¹³C-labeled glutathione and its precursors is typically performed using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS).

LC-MS/MS Method for Glutathione Isotopologue Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of glutathione and its related amino acids. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of glutathione.

-

Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for each isotopologue of glutathione are monitored.

-

Data Analysis: The peak areas for each isotopologue are integrated, and the mass isotopologue distribution is calculated after correction for the natural abundance of ¹³C.

Data Presentation

Quantitative data from metabolic tracing experiments are best presented in structured tables to allow for clear comparison between different experimental conditions.

| Metabolite | Isotopologue | HCT116 WT | HCT116 Mutant |

| Glutathione | M+0 | 100.0 ± 5.0 | 100.0 ± 6.0 |

| M+1 | 15.2 ± 1.2 | 18.5 ± 1.5 | |

| M+2 | 25.8 ± 2.1 | 30.2 ± 2.5 | |

| M+3 | 8.1 ± 0.7 | 10.3 ± 0.9 | |

| M+4 | 5.3 ± 0.5 | 6.8 ± 0.6 | |

| M+5 | 2.1 ± 0.2 | 2.9 ± 0.3 | |

| Glutamate | M+0 | 100.0 ± 4.5 | 100.0 ± 5.2 |

| M+1 | 12.1 ± 1.0 | 14.8 ± 1.3 | |

| M+2 | 35.6 ± 3.0 | 42.1 ± 3.8 | |

| M+3 | 4.2 ± 0.4 | 5.5 ± 0.5 | |

| M+4 | 1.8 ± 0.2 | 2.4 ± 0.2 | |

| M+5 | 0.9 ± 0.1 | 1.2 ± 0.1 | |

| Glycine | M+0 | 100.0 ± 7.2 | 100.0 ± 8.1 |

| M+1 | 8.9 ± 0.8 | 11.2 ± 1.0 | |

| M+2 | 18.4 ± 1.6 | 22.7 ± 2.0 |

Table 1: Mass Isotopologue Distribution of Glutathione and its Precursors in Wild-Type (WT) and Mutant HCT116 Cells after 24 hours of labeling with U-¹³C-Glucose. Data are presented as relative abundance normalized to the M+0 isotopologue (Mean ± SD, n=3).

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in metabolic tracing studies. Graphviz, using the DOT language, is a powerful tool for creating such diagrams.

Glutathione Biosynthesis and Recycling Pathway

Caption: De novo synthesis and recycling of glutathione.

Experimental Workflow for Metabolic Tracing

An In-Depth Technical Guide on the Core Functions of L-Glutathione reduced-13C in Cellular Antioxidant Defense

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 13C-labeled reduced L-Glutathione (GSH) in cellular antioxidant defense. It delves into the core mechanisms of GSH, its involvement in critical signaling pathways, and detailed methodologies for its study using isotopic labeling. This document is intended to be a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Core Concepts: The Central Role of L-Glutathione in Cellular Defense

L-Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 15 mM.[1] It is a cornerstone of the cellular antioxidant defense system, crucial for maintaining redox homeostasis, detoxifying xenobiotics, and regulating a multitude of cellular processes.[1][2][3] The reduced form of glutathione (GSH) is the active antioxidant, while its oxidized form, glutathione disulfide (GSSG), is generated during the detoxification process.[2] The high ratio of GSH to GSSG is a key indicator of cellular health.

The use of stable isotope-labeled L-Glutathione, specifically L-Glutathione reduced-13C, has become an invaluable tool for researchers. The incorporation of the 13C isotope allows for precise tracking and analysis of glutathione's metabolic fate and function within complex biological systems, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2][4][5] This enables a deeper understanding of metabolic fluxes and the dynamics of glutathione-dependent pathways.[5]

Quantitative Data on Glutathione and Associated Enzymes

For a clear understanding of glutathione's function, it's essential to consider its quantitative aspects, from cellular concentrations to the kinetic properties of the enzymes it interacts with.

Table 1: Cellular and Subcellular Concentrations and Redox Potential of Glutathione

| Parameter | Value | Cellular Compartment/Organism | Reference |

| Cellular Concentration | 1-15 mM | Mammalian Tissues | [1] |

| Standard Redox Potential (E₀') | -240 mV | Unspecified | [6] |

| Cytosolic Redox Potential (EGSH) | -315 to -325 mV | General | [7] |

| Mitochondrial Redox Potential (EGSH) | ~ -360 mV | Mitochondria | [7] |

| Endoplasmic Reticulum Redox Potential (EGSH) | -208 mV | Endoplasmic Reticulum | [7] |

| Golgi Apparatus Redox Potential (EGSH) | -157 mV | Golgi Apparatus | [7] |

| Erythrocyte GSH/GSSG Redox Potential (Healthy) | -270 ± 5.6 mV | Human Erythrocytes | [8] |

| Erythrocyte GSH/GSSG Redox Potential (Hemodialysis Patients) | -257 ± 5.5 mV | Human Erythrocytes | [8] |

Table 2: Kinetic Constants of Key Glutathione-Related Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference |

| Glutathione Peroxidase (GPx) | Hydrogen Peroxide | 16.66 µM | 0.909 µmol/min/mg | Human Cardiovascular Disease Patients | [9] |

| Glutathione S-Transferase (GST) M2-2 | Aminochrome | - | 148 µmol/min/mg | Human | [10] |

| Glutathione S-Transferase (GST) A1-1, A2-2, M1-1, M3-3, P1-1 | Aminochrome | - | < 1 µmol/min/mg | Human | [10] |

Note: The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[7][11]

Signaling Pathways Modulated by L-Glutathione

Glutathione's influence extends beyond direct antioxidant activity; it is a critical signaling molecule that modulates key cellular pathways, including the Nrf2 antioxidant response and apoptosis.

The Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[6] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2][12] Oxidative stress leads to the modification of cysteine residues on Keap1, causing the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those involved in glutathione synthesis and recycling.[1][2]

Glutathione's Role in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Glutathione plays a complex, dual role in this pathway. A decrease in the intracellular GSH concentration is often an early event in the apoptotic cascade, leading to increased oxidative stress and the activation of pro-apoptotic signaling.[1][2][12] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways can be influenced by the cellular redox state, which is largely dictated by the GSH/GSSG ratio.

Experimental Protocols for Studying this compound

The use of 13C-labeled glutathione allows for detailed investigation of its metabolic dynamics. Below are generalized protocols for key experimental techniques.

13C Metabolic Flux Analysis (MFA) using Mass Spectrometry (MS)

This protocol outlines the general steps for tracing the flow of carbon from a 13C-labeled precursor through the glutathione biosynthesis pathway.

Methodology:

-

Cell Culture and Labeling: Culture cells to the desired confluence. Replace the culture medium with a medium containing a 13C-labeled precursor for glutathione synthesis, such as L-[β-13C]cysteine.[4] The choice of labeled precursor will depend on the specific metabolic pathway being investigated.

-

Incubation: Incubate the cells for a time course sufficient to allow for the incorporation of the 13C label into the glutathione pool. This can range from minutes to hours.

-

Quenching and Extraction: Rapidly quench metabolic activity, for example, by washing with ice-cold phosphate-buffered saline (PBS) and adding a cold solvent like 80% methanol.[13] Extract the metabolites by scraping the cells and collecting the cell lysate.

-

Sample Preparation: To prevent the auto-oxidation of GSH, derivatization with an alkylating agent such as N-ethylmaleimide (NEM) can be performed.[13] This step also improves chromatographic separation and detection sensitivity.

-

Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[13][14]

-

Data Analysis: The mass isotopomer distribution of glutathione and its precursors is determined. This data is then used in computational models to calculate the metabolic fluxes through the glutathione synthesis and related pathways.[5]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-invasive method to observe the incorporation of 13C into glutathione in intact cells or tissues.

Methodology:

-

Sample Preparation: Perfuse or incubate the cells or tissue with a medium containing a 13C-labeled precursor, similar to the MS-based method.

-

NMR Data Acquisition: Acquire 13C NMR spectra at various time points to monitor the appearance and increase of the 13C-labeled glutathione signal.[4] Specific pulse sequences can be used to enhance the signal of the 13C-labeled metabolites.

-

Spectral Analysis: The chemical shifts in the 13C NMR spectrum allow for the identification of the specific carbon atoms that have been labeled.[4] The intensity of the signals provides a quantitative measure of the amount of labeled glutathione.

Conclusion

This compound is a powerful tool for elucidating the intricate role of glutathione in cellular antioxidant defense and signaling. The methodologies and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at understanding the dynamics of glutathione metabolism. A thorough comprehension of these processes is vital for the development of novel therapeutic strategies targeting oxidative stress-related diseases and for advancing our knowledge of fundamental cellular physiology.

References

- 1. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. savemyexams.com [savemyexams.com]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. ijrei.com [ijrei.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy180.com [pharmacy180.com]

- 12. researchgate.net [researchgate.net]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

L-Glutathione Reduced-13C: A Technical Guide to its Application in Redox Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis. Its reduced form (GSH) acts as a primary antioxidant, detoxifying reactive oxygen species (ROS) and electrophilic compounds. The ratio of reduced to oxidized glutathione (GSSG) is a critical indicator of cellular oxidative stress. The use of stable isotope-labeled L-Glutathione, specifically L-Glutathione reduced-13C (¹³C-GSH), has become an invaluable tool for researchers to trace its metabolic fate, quantify its synthesis and turnover, and elucidate its intricate involvement in redox signaling pathways. This technical guide provides an in-depth overview of the application of ¹³C-GSH in redox research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of ¹³C-Glutathione Enrichment

The use of ¹³C-labeled precursors, such as ¹³C-glucose or ¹³C-amino acids, allows for the tracking of carbon atoms as they are incorporated into the glutathione molecule. This isotopic enrichment can be precisely quantified using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into the dynamics of glutathione metabolism under various physiological and pathological conditions.

| Cell Type | Tracer | Condition | Analyte | ¹³C Enrichment (%) | Reference |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | α-Ketoglutarate | 62 | [1] |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Glutamate | 60 | [1] |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Serine | 11 | [1] |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Glycine | 7 | [1] |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | GSH | 21 | [1] |

| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | GSSG | 20 | [1] |

| HCT116 Cells | ¹³C-labeled glucose | Normoxia | GSH Isotopologues | Various | [2] |

| HCT116 Cells | ¹³C-labeled glutamine | Normoxia | GSH Isotopologues | Various | [2] |

Table 1: Summary of quantitative data on ¹³C isotopic enrichment in glutathione and related metabolites from tracer analysis experiments.

Experimental Protocols

Protocol 1: Quantification of ¹³C-Glutathione by LC-MS/MS

This protocol details a sensitive and selective method for the absolute quantification and ¹³C-tracer analysis of total glutathione using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Derivatization:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a suitable buffer containing a reducing agent, such as dithiothreitol (DTT), to reduce any GSSG to GSH.

-

To prevent auto-oxidation, derivatize the thiol groups of GSH with N-ethylmaleimide (NEM). This reaction is rapid and effectively blocks the reactive thiol group.

-

Precipitate proteins using an acid like sulfosalicylic acid (SSA) or a solvent like acetonitrile.

-

Centrifuge to pellet the protein precipitate and collect the supernatant containing the derivatized GSH.

-

Add a known concentration of a stable isotope-labeled internal standard, such as ¹³C₂,¹⁵N-GSH derivatized with NEM, to the supernatant for accurate quantification.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a Waters Atlantis T3 (2.1 × 150 mm, 3 µm), is suitable for separating the GS-NEM adduct.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example:

-

0-2 min: 98% A, 2% B

-

2-3.5 min: Ramp to 70% A, 30% B

-

3.5-4.5 min: Ramp to 5% A, 95% B

-

4.5-6 min: Hold at 5% A, 95% B

-

6-6.1 min: Return to 98% A, 2% B

-

6.1-8 min: Re-equilibrate at 98% A, 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Unlabeled GS-NEM: Monitor the transition from the precursor ion (m/z of GS-NEM) to a specific product ion.

-

¹³C-labeled GS-NEM: Monitor the transition corresponding to the mass shift introduced by the ¹³C isotopes. This allows for the differentiation and quantification of the labeled and unlabeled forms. For detecting all isotopic labeling states of GSH, a wider Q1 window (e.g., 20 Da) in MRM mode can be utilized.[2]

-

-

MS Parameters: Optimize parameters such as capillary voltage, nebulizer pressure, and dry gas flow rate for the specific instrument used.

-

3. Data Analysis:

-

Integrate the peak areas for the different isotopologues of the GS-NEM adduct.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the mole percent enrichment (MPE) or the fractional abundance of each isotopologue.

-

Quantify the absolute concentration of total glutathione by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Analysis of ¹³C-Glutathione Enrichment by NMR Spectroscopy

This protocol describes a method for measuring the isotopic enrichment of glutathione in cell extracts using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Cell Culture and Labeling:

-

Culture cells in a medium containing a ¹³C-labeled precursor, such as [3,3'-¹³C₂]cystine. The duration of labeling will depend on the cell type and the desired level of enrichment.

2. Sample Preparation and Derivatization:

-

Treat the cells with monobromobimane (mBBr) to form a fluorescent and stable glutathione-bimane (GS-mB) adduct.

-

Harvest the cells and extract with perchloric acid.

-

Neutralize the extract with a suitable base.

3. Solid-Phase Extraction (SPE) for Partial Purification:

-

Rationale: This step is crucial to remove interfering compounds from the cell extract that could complicate the NMR analysis.

-

Stationary Phase: A C18 solid-phase extraction cartridge is commonly used.

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Sample Loading: Load the neutralized cell extract onto the cartridge.

-

Washing: Wash the cartridge with water to remove salts and other polar impurities.

-

Elution: Elute the GS-mB adduct with a solvent of higher organic content, such as methanol or acetonitrile.

-

Drying: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried sample in a suitable deuterated solvent for NMR analysis (e.g., D₂O).

4. NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer is required for optimal resolution and sensitivity.

-

Nucleus: Acquire ¹H NMR spectra.

-

Analysis: The isotopic enrichment of the β-carbon of the cysteinyl residue of glutathione can be determined directly from the ¹H NMR spectrum of the GS-mB adduct. The presence of ¹³C will result in satellite peaks flanking the main proton peak due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the central peak is proportional to the ¹³C enrichment.

Signaling Pathways and Experimental Workflows

Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents the ubiquitination of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase).

References

An In-depth Technical Guide to the Structure and Application of L-Glutathione Reduced-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, analysis, and biological significance of ¹³C isotopically labeled L-Glutathione (reduced). The information is intended to support research and development activities where precise tracking and quantification of glutathione metabolism are critical.

Core Structural and Chemical Data

L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The reduced form, denoted as GSH, is the biologically active antioxidant. The incorporation of a stable ¹³C isotope into the glutathione molecule provides a powerful tool for tracing its metabolic fate without the use of radioactive labels.

It is crucial to note that "L-Glutathione reduced-¹³C" can refer to various isotopologues, where the number and position of the ¹³C atoms can differ. The specific labeling pattern dictates the molecule's utility in different experimental contexts. Common labeling schemes involve the incorporation of ¹³C into the glycine, glutamate, or cysteine residues.

Table 1: Physicochemical Properties of L-Glutathione Reduced-¹³C

| Property | Value | Citation |

| Chemical Formula | C₁₀H₁₇N₃O₆S | [1] |

| Molecular Weight | ~308.32 g/mol | [1] |

| Canonical SMILES | C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | [1] |

| Isomeric SMILES (example) | C(CC(=O)N--INVALID-LINK----INVALID-LINK--NCC(=O)O)--INVALID-LINK--N | [1] |

| Appearance | White powder | |

| Solubility | Soluble in water |

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for characterizing the structure and purity of L-Glutathione reduced-¹³C. The ¹³C chemical shifts are highly sensitive to the electronic environment of the carbon atoms, providing precise information about the location of the isotopic label. While specific data for all possible ¹³C isotopologues is extensive and proprietary to manufacturers, the following table provides the ¹³C NMR chemical shifts for unlabeled L-Glutathione in D₂O at pH 7.4, which serves as a foundational reference. The introduction of a ¹³C label will result in a significant enhancement of the signal for the labeled carbon and may introduce minor shifts in adjacent carbons.

Table 2: ¹³C NMR Chemical Shifts for Unlabeled L-Glutathione

| Atom | Chemical Shift (ppm) | Citation |

| Glu Cα | 56.790 | |

| Glu Cβ | 28.886 | |

| Glu Cγ | 34.025 | |

| Glu Cδ | 177.716 | |

| Glu C=O (γ-amide) | 176.831 | |

| Cys Cα | 58.430 | |

| Cys Cβ | 28.269 | |

| Cys C=O | 174.509 | |

| Gly Cα | 46.049 | |

| Gly C=O | 179.100 |

Data from the Biological Magnetic Resonance Bank (BMRB) for L-Glutathione reduced in D₂O at 298K and pH 7.4.

Experimental Protocols

Synthesis of L-Glutathione Reduced-¹³C

The synthesis of L-Glutathione reduced-¹³C can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its stereospecificity and milder reaction conditions.

Enzymatic Synthesis Protocol:

This protocol utilizes immobilized E. coli cells overexpressing γ-glutamylcysteine synthetase and glutathione synthetase.[1]

-

Preparation of Immobilized Biocatalyst:

-

Culture E. coli strain overexpressing the necessary synthetase enzymes.

-

Harvest the cells and immobilize them in a carrageenan matrix.

-

-

Synthesis Reaction:

-

Prepare a reaction mixture containing:

-

The ¹³C-labeled amino acid precursor (e.g., [¹³C₂]-glycine, [¹³C₅]-glutamate, or [¹³C₃]-cysteine).

-

The other two unlabeled amino acids.

-

ATP as an energy source.

-

A suitable buffer (e.g., Tris-HCl) at an optimal pH for the enzymes.

-

-

Introduce the immobilized biocatalyst to the reaction mixture.

-

Incubate the reaction under controlled temperature and agitation.

-

-

Purification:

-

Separate the immobilized cells from the reaction mixture.

-

Purify the synthesized L-Glutathione reduced-¹³C from the supernatant using a combination of gel filtration and ion-exchange chromatography.[1]

-

Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of L-Glutathione reduced-¹³C and for tracing its metabolic fate.

LC-MS/MS Protocol for ¹³C-Tracer Analysis:

-

Sample Preparation:

-

Extract metabolites from biological samples (e.g., cells, tissues) using a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

To analyze total glutathione, reduce any oxidized glutathione (GSSG) to GSH using a reducing agent like dithiothreitol (DTT).

-

-

Chromatographic Separation:

-

Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like glutathione.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of the specific m/z transitions for the different isotopologues of glutathione.

-

The precursor ion will be the [M+H]⁺ of the specific L-Glutathione reduced-¹³C isotopologue, and the product ions will be characteristic fragments.

-

Signaling Pathways and Experimental Workflows

De Novo Biosynthesis of Glutathione

L-Glutathione reduced-¹³C is an invaluable tracer for studying the dynamics of glutathione biosynthesis. By supplying cells with ¹³C-labeled precursors such as glucose or specific amino acids, the flux through the de novo synthesis pathway can be monitored.

Caption: De Novo Biosynthesis Pathway of L-Glutathione reduced-¹³C.

Glutathione in Antioxidant Defense

The primary role of reduced glutathione is to neutralize reactive oxygen species (ROS). This process involves the oxidation of GSH to glutathione disulfide (GSSG), which is then recycled back to GSH by glutathione reductase.

Caption: Role of L-Glutathione reduced-¹³C in Antioxidant Defense.

Experimental Workflow for ¹³C-Tracer Analysis

The following diagram illustrates a typical workflow for a metabolomics experiment using L-Glutathione reduced-¹³C as a tracer.

References

An In-depth Technical Guide to the Core Differences Between L-Glutathione and L-Glutathione reduced-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between L-Glutathione and its stable isotope-labeled counterpart, L-Glutathione reduced-¹³C. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing these compounds in experimental settings. The guide details their fundamental differences, applications in research, and the technical methodologies for their use, with a focus on metabolic tracing and reactive metabolite trapping.

Fundamental Chemical and Physical Distinctions

L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it exists in a reduced (GSH) and an oxidized (GSSG) state. The reduced form, L-Glutathione, is the biologically active antioxidant. L-Glutathione reduced-¹³C is chemically identical to L-Glutathione, with the critical exception that one or more of its carbon atoms have been replaced with the stable, non-radioactive isotope, carbon-13 (¹³C).

This isotopic labeling does not alter the chemical properties or biological activity of the molecule.[1] Therefore, L-Glutathione reduced-¹³C participates in the same biochemical reactions as its unlabeled counterpart.[1] The key difference lies in its mass: the presence of ¹³C increases the molecular weight of the molecule, allowing it to be distinguished from the endogenous, unlabeled L-Glutathione pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

The ability to differentiate between the labeled and unlabeled forms of glutathione makes L-Glutathione reduced-¹³C an invaluable tool in several areas of research:

-

Metabolic Flux Analysis: By introducing ¹³C-labeled glutathione into a biological system, researchers can trace its metabolic fate. This includes its de novo synthesis, its transport into cells, and its incorporation into downstream metabolic pathways. This allows for the quantitative measurement of metabolic fluxes and provides insights into cellular metabolism under various conditions.

-

Reactive Metabolite Trapping: In drug development, identifying potentially toxic reactive metabolites is crucial. A common strategy involves incubating a test compound with liver microsomes in the presence of a mixture of unlabeled and ¹³C-labeled glutathione.[1] Reactive metabolites will form adducts with both forms of glutathione, creating a characteristic "doublet" signal in the mass spectrum, which is easy to identify and characterize.[1]

-

Antioxidant Defense Mechanisms: L-Glutathione reduced-¹³C can be used to study the dynamics of the glutathione antioxidant system. Researchers can track the rate of its oxidation to GSSG and its subsequent reduction back to GSH, providing a clearer understanding of how cells respond to oxidative stress.

Quantitative Data

The primary quantitative difference between L-Glutathione and L-Glutathione reduced-¹³C is their molecular weight. This difference is the basis for their differentiation in analytical methods. The following table summarizes key quantitative parameters from a study developing an LC-MS/MS method for the analysis of total reduced glutathione and its ¹³C-labeled isotopologues.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 µM | [2] |

| Lower Limit of Quantification (LLOQ) | 0.78 µM | [2] |

| Linear Range | Up to 100 µM | [2] |

| Intra-run Coefficient of Variation | 2.49% | [2] |

| Inter-run Coefficient of Variation | 2.04% | [2] |

| Mean Recovery (Low Concentration) | 108.9% (±2.1%) | [2] |

| Mean Recovery (Medium Concentration) | 100.8% (±8.3%) | [2] |

| Mean Recovery (High Concentration) | 99.9% (±7.1%) | [2] |

Experimental Protocols

Metabolic Tracing of ¹³C-Labeled Glutathione using LC-MS

This protocol provides a general workflow for tracing the metabolic fate of L-Glutathione reduced-¹³C in cell culture.

Objective: To quantify the uptake and incorporation of ¹³C-labeled glutathione into cellular metabolites.

Materials:

-

Cells of interest

-

Cell culture medium

-

L-Glutathione reduced-¹³C

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Water, ice-cold

-

Chloroform, ice-cold

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of L-Glutathione reduced-¹³C.

-

Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled glutathione.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and non-polar metabolites.

-

Collect the polar phase containing glutathione and its metabolites.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Inject the sample into the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar compounds).

-

Detect the labeled and unlabeled metabolites using a high-resolution mass spectrometer.

-

Analyze the data to identify and quantify the isotopologues of glutathione and its downstream metabolites.

-

In Vitro Reactive Metabolite Trapping Assay

This protocol outlines a general procedure for identifying reactive metabolites of a test compound using a mixture of labeled and unlabeled glutathione.

Objective: To detect the formation of glutathione adducts of a test compound.

Materials:

-

Test compound

-

Human liver microsomes (or other metabolic enzyme source)

-

L-Glutathione

-

L-Glutathione reduced-¹³C

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile

-

Formic acid

-

LC-MS system

Methodology:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, the test compound, and an equimolar mixture of L-Glutathione and L-Glutathione reduced-¹³C in a phosphate buffer.

-

Initiate the metabolic reaction by adding an NADPH regenerating system.

-

Incubate at 37°C for a specified time.

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Inject the supernatant into the LC-MS system.

-

Separate the components using a suitable reverse-phase chromatography method.

-

Analyze the eluent using a high-resolution mass spectrometer in full scan and data-dependent MS/MS modes.

-

Search for the characteristic isotopic "doublet" signature of the glutathione adducts, where the two peaks are separated by the mass difference corresponding to the number of ¹³C atoms in the labeled glutathione.

-

Fragment the parent ions of the doublet to confirm the structure of the adducts.

-

Visualization of Signaling Pathways and Workflows

Glutathione Antioxidant Defense Pathway

Caption: The glutathione antioxidant defense cycle.

Glutathione S-Transferase (GST) Detoxification Pathway

Caption: The Glutathione S-Transferase (GST) detoxification pathway.

Experimental Workflow for Reactive Metabolite Trapping

Caption: Experimental workflow for reactive metabolite trapping.

References

L-Glutathione Reduced-13C as a Tracer for In Vivo Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. When coupled with stable isotope tracers, such as 13C-labeled compounds, it becomes isotope-assisted metabolic flux analysis (iMFA), a gold standard for quantifying intracellular fluxes in vivo.[1] This technical guide focuses on the application of L-Glutathione reduced-13C (13C-GSH) as a tracer for in vivo metabolic flux analysis. While in vivo studies have traditionally utilized 13C-labeled precursors like glycine and glutamine to trace their incorporation into the glutathione pool, the direct use of 13C-GSH as a tracer offers a unique opportunity to study its transport, degradation, and the flux of its constituent amino acids into various metabolic pathways.[1][2]

This guide provides a comprehensive overview of the core principles, experimental protocols, data presentation, and visualization of pathways and workflows relevant to the use of 13C-GSH in in vivo metabolic research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vivo metabolic flux studies using this advanced tracer.

Core Principles of 13C-Glutathione as an In Vivo Tracer

L-Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) is a ubiquitous tripeptide with critical roles in antioxidant defense, detoxification of xenobiotics, and cellular signaling.[3] Administering 13C-GSH, in which one or more of its constituent amino acids are labeled with 13C, allows for the tracking of the labeled carbon atoms as they are metabolized. The primary metabolic fates of exogenous glutathione that can be traced using 13C-GSH include:

-

Extracellular Breakdown and Amino Acid Uptake: Exogenously administered glutathione is largely broken down in the extracellular space by the enzyme γ-glutamyl transpeptidase (GGT) into its constituent amino acids: glutamate, cysteine, and glycine. These 13C-labeled amino acids can then be transported into cells and enter various metabolic pathways.

-

Intracellular Metabolism of Constituent Amino Acids: Once inside the cell, the 13C-labeled glutamate, cysteine, and glycine can be re-incorporated into newly synthesized glutathione or enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle (glutamate), serine synthesis (glycine), or be utilized for protein synthesis.

-

Direct Uptake of Intact Glutathione: While less predominant, some cell types may possess transport mechanisms for the direct uptake of intact glutathione. 13C-GSH can be used to quantify the extent of this direct uptake.

By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the metabolic fluxes through these pathways.

Experimental Protocols

The following sections outline detailed methodologies for key experiments involving the use of 13C-GSH as an in vivo tracer. These protocols are based on established principles of in vivo stable isotope tracing and can be adapted to specific research questions and animal models.

Protocol 1: In Vivo Administration of this compound and Sample Collection

This protocol describes the administration of 13C-GSH to a mouse model and the subsequent collection of tissues for metabolic analysis.

Materials:

-

This compound (specify labeling pattern, e.g., glycine-13C2,15N)

-

Sterile saline solution (0.9% NaCl)

-

Animal model (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Cryovials for sample storage

Procedure:

-

Tracer Preparation: Dissolve the this compound in sterile saline to the desired concentration. The exact concentration and dosing will depend on the specific aims of the study and the animal model, but a starting point could be a bolus injection of 10-50 mg/kg body weight.

-

Animal Acclimatization: Acclimate the animals to the experimental conditions for at least one week prior to the study.

-

Tracer Administration: Administer the 13C-GSH solution to the animal via intravenous (IV) injection for rapid systemic distribution or oral gavage to study absorption and first-pass metabolism.

-

Time-Course Study: Collect tissues at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to capture the dynamic changes in 13C enrichment in different metabolites. A separate cohort of animals is typically used for each time point.

-

Tissue Collection: At the designated time point, anesthetize the animal.

-

Blood Collection: Collect blood via cardiac puncture or from the tail vein.

-

Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, kidney, muscle, brain).

-

Flash Freezing: Immediately flash-freeze the tissue samples in liquid nitrogen to quench all metabolic activity.

-

Sample Storage: Store the frozen tissue samples at -80°C until further processing.

Protocol 2: Metabolite Extraction from Tissues

This protocol details the extraction of polar metabolites from tissue samples for subsequent analysis by mass spectrometry.

Materials:

-

Frozen tissue samples

-

80% Methanol (pre-chilled to -80°C)

-

Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation: Weigh the frozen tissue sample (typically 20-50 mg).

-

Homogenization: Add the frozen tissue to a pre-chilled tube containing 1 mL of cold 80% methanol. Homogenize the tissue until a uniform suspension is achieved.

-

Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).

-

Storage: Store the reconstituted samples at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis of 13C-Labeled Metabolites

This protocol provides a general workflow for the analysis of 13C enrichment in metabolites using liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Chromatographic Separation: Inject the reconstituted metabolite extract onto an appropriate HPLC column (e.g., a HILIC column for polar metabolites) to separate the individual metabolites.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all ions within a specified mass range.

-

Data Acquisition: Acquire data in a way that allows for the determination of the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one or more 13C atoms (M+1, M+2, etc.).

-

Data Analysis: Use specialized software to identify and quantify the different mass isotopologues for each metabolite. Correct the raw data for the natural abundance of 13C.

-

Calculation of 13C Enrichment: Calculate the fractional or molar percent enrichment of 13C in each metabolite pool at each time point.

Data Presentation

Quantitative data from in vivo 13C-GSH metabolic flux studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: 13C Enrichment in Plasma Amino Acids Following 13C-GSH Administration

| Time (minutes) | 13C-Glutamate Enrichment (%) | 13C-Cysteine Enrichment (%) | 13C-Glycine Enrichment (%) |

| 15 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.9 ± 1.2 |

| 30 | 8.7 ± 1.1 | 5.8 ± 0.9 | 15.4 ± 2.1 |

| 60 | 12.3 ± 1.5 | 8.2 ± 1.3 | 22.1 ± 3.0 |

| 120 | 9.5 ± 1.2 | 6.1 ± 0.8 | 18.5 ± 2.5 |

| 240 | 4.1 ± 0.6 | 2.5 ± 0.4 | 9.3 ± 1.4 |

Data are presented as mean ± SEM (n=5 animals per time point). Data is hypothetical and for illustrative purposes.

Table 2: 13C Enrichment in Tissue Metabolites 60 Minutes Post-13C-GSH Administration

| Tissue | 13C-Glutamate (%) | 13C-GSH (re-synthesized) (%) | 13C-Serine (%) | 13C-Aspartate (%) |

| Liver | 15.6 ± 2.1 | 7.8 ± 1.0 | 4.2 ± 0.6 | 6.5 ± 0.9 |

| Kidney | 11.2 ± 1.8 | 5.1 ± 0.7 | 2.9 ± 0.4 | 4.8 ± 0.7 |

| Muscle | 3.5 ± 0.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |

| Brain | 2.1 ± 0.4 | 0.9 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |

Data are presented as mean ± SEM (n=5 animals per time point). Data is hypothetical and for illustrative purposes.

Table 3: Calculated Metabolic Fluxes in Liver (nmol/g/min)

| Metabolic Flux | Control Group | Treatment Group | p-value |

| Glutathione Synthesis Rate | 125.4 ± 15.2 | 89.7 ± 11.5 | <0.05 |

| Glutamate into TCA Cycle | 85.2 ± 9.8 | 115.6 ± 13.1 | <0.01 |

| Glycine to Serine Flux | 35.7 ± 4.1 | 33.9 ± 3.8 | >0.05 |

Data are presented as mean ± SEM (n=8 animals per group). Fluxes are calculated based on the 13C enrichment data using metabolic modeling software. Data is hypothetical and for illustrative purposes.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using Graphviz (DOT language).

Signaling and Metabolic Pathways

Experimental and Logical Workflows

Conclusion

The use of this compound as a tracer in in vivo metabolic flux analysis represents a sophisticated approach to unraveling the complex dynamics of glutathione metabolism and its interplay with other metabolic pathways. While the direct application of 13C-GSH as a tracer is an emerging area, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. By carefully designing experiments, employing robust analytical techniques, and utilizing appropriate metabolic modeling, the insights gained from 13C-GSH tracer studies can significantly advance our understanding of cellular redox homeostasis, detoxification mechanisms, and the metabolic basis of various diseases. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic dysregulation in conditions such as cancer, neurodegenerative disorders, and metabolic syndrome. Further research in this area is warranted to expand the application and refine the methodologies for in vivo metabolic flux analysis using 13C-labeled glutathione.

References

The Significance of Reduced Glutathione in Cellular Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reduced glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a central role in maintaining cellular redox homeostasis and protecting against oxidative damage.[1][2] Its unique chemical structure, featuring a sulfhydryl (-SH) group, allows it to act as a potent reducing agent and a key player in numerous cellular processes.[3] This technical guide provides an in-depth exploration of the multifaceted significance of GSH in cellular health, encompassing its biosynthesis, its critical functions in antioxidant defense, detoxification, immune modulation, and cellular signaling, and its implications in various disease states. Detailed experimental protocols for the quantification of GSH and related enzymatic activities are provided, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Central Role of Reduced Glutathione

Glutathione exists in two primary forms: the reduced, active form (GSH) and the oxidized form, glutathione disulfide (GSSG).[1][2][4] The ratio of GSH to GSSG is a critical indicator of the cellular redox state and a key biomarker of oxidative stress.[1][5] In healthy, resting cells, the GSH/GSSG ratio is typically high, often exceeding 100:1, reflecting a reduced intracellular environment.[1] However, under conditions of oxidative stress, this ratio can decrease significantly to 10:1 or even 1:1, indicating a shift towards a more oxidizing environment.[1] This balance is crucial for a multitude of cellular functions, from protecting against reactive oxygen species (ROS) to ensuring proper protein function and regulating signal transduction pathways. A deficiency in GSH can leave cells vulnerable to oxidative damage, contributing to the pathogenesis of numerous diseases.[1][2][6]

Glutathione Biosynthesis and Regulation

The synthesis of GSH is a two-step, ATP-dependent process that occurs in the cytosol. The availability of its precursor amino acids, particularly cysteine, is a rate-limiting factor in its production.[7][8]

Step 1: Formation of γ-glutamylcysteine

-

Enzyme: Glutamate-cysteine ligase (GCL)

-

Reaction: L-glutamate and L-cysteine are combined to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.[9]

Step 2: Addition of Glycine

-

Enzyme: Glutathione synthetase (GS)

-

Reaction: Glycine is added to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine).[9]

The expression of the genes encoding GCL and GS is regulated by various transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), upregulating the expression of genes involved in antioxidant defense, including those for GSH synthesis.[10]

References

- 1. What is reduced glutathione? | AAT Bioquest [aatbio.com]

- 2. The importance of glutathione in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced Glutathione: The Ultimate Guide to Health Benefits and Biochemical Significance - FocusHerb [focusherb.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Altered NRF2 signalling in systemic redox imbalance: Insights from non-communicable diseases - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Biosynthetic Pathway of L-Glutathione with 13C Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-Glutathione (GSH), with a specific focus on the application of 13C labeling for pathway elucidation and quantification. This document details the enzymatic steps, summarizes quantitative data from isotopic tracer studies, and provides detailed experimental protocols for researchers in the field.

Introduction to L-Glutathione and its Biosynthesis

L-Glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine) is a tripeptide that serves as a major antioxidant in most living cells, protecting them from damage caused by reactive oxygen species (ROS). It plays a crucial role in various cellular processes, including detoxification, immune function, and the regulation of cell proliferation and apoptosis.[1] The synthesis of GSH is a two-step, ATP-dependent process that occurs in the cytosol.[1][2][3]

The two key enzymes involved in this pathway are:

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of a γ-peptide bond between the amino group of L-cysteine and the γ-carboxyl group of L-glutamate to form γ-glutamylcysteine (γ-GC).[1][3][4][5] This initial step is subject to feedback inhibition by GSH itself.[1]

-

Glutathione Synthetase (GS): This enzyme catalyzes the second step, where glycine is added to the C-terminal end of γ-GC to form L-Glutathione.[2][3]

The availability of the precursor amino acids, particularly cysteine, is a key determinant of the rate of GSH synthesis.[1]

Tracing the Pathway with 13C Labeling

Stable isotope labeling with 13C has become a powerful tool for studying metabolic pathways, including glutathione biosynthesis. By supplying cells with 13C-labeled substrates, such as [U-13C]glucose or [U-13C]glutamine, researchers can trace the incorporation of 13C atoms into the precursor amino acids (glutamate, cysteine, and glycine) and ultimately into the glutathione molecule. This allows for the quantification of metabolic fluxes and provides insights into the relative contributions of different substrates to GSH synthesis.

The carbon backbones of the precursor amino acids are derived from central carbon metabolism. For instance:

-

Glutamate: Can be synthesized from α-ketoglutarate, an intermediate of the TCA cycle. Both glucose (via pyruvate) and glutamine can serve as sources for α-ketoglutarate.

-

Cysteine: Its carbon backbone is typically derived from the glycolytic intermediate 3-phosphoglycerate, which is converted to serine, and then to cysteine through the transsulfuration pathway.

-

Glycine: Can also be synthesized from serine.

By analyzing the mass isotopologue distribution of glutathione and its precursors using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon from the labeled substrate through the biosynthetic pathway can be accurately mapped.

Quantitative Data from 13C Labeling Studies

The following tables summarize key quantitative data from studies utilizing 13C labeling to investigate L-Glutathione biosynthesis.

| Parameter | Value | Cell Line | 13C-Labeled Substrate | Analytical Method | Reference |

| LC-MS/MS Method Performance | HCT116 | [U-13C]Glucose, [U-13C]Glutamine | HPLC-QTOFMS/MS | [6] | |

| Limit of Detection (LOD) | 0.01 µM | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Lower Limit of Quantification (LLOQ) | 0.78 µM | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Linearity (R) | 0.9997 | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Intra-run Coefficient of Variation | 2.49% | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Inter-run Coefficient of Variation | 2.04% | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Mean Recovery | |||||

| Low Concentration | 108.9% (±2.1) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Medium Concentration | 100.8% (±8.3) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| High Concentration | 99.9% (±7.1) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |

| Metabolite | 13C Enrichment (%) from [U-13C]Glucose | 13C Enrichment (%) from [U-13C]Glutamine | Cell Type | Analytical Method | Reference |

| Glutathione (GSH) | 21 | Not Reported | Mid-brain neurons | LC-HRMS | |

| Glutamate | 60 | 23 (as 15N enrichment from L-15N2-glutamine) | Mid-brain neurons | LC-HRMS | |

| Glycine | 7 | Not Reported | Mid-brain neurons | LC-HRMS | |

| Serine | 11 | 5 (as 15N enrichment from L-15N2-glutamine) | Mid-brain neurons | LC-HRMS | |

| α-Ketoglutarate | 62 | Not Reported | Mid-brain neurons | LC-HRMS | |

| Intracellular Glutathione | ~12% | ~25% | Mesenchymal Stromal Cells | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 13C labeling to study L-Glutathione biosynthesis.

Protocol for 13C-Labeling and LC-MS/MS Analysis of Glutathione

This protocol is adapted for a typical experiment using mammalian cells in culture.

1. Cell Culture and Labeling:

- Culture mammalian cells (e.g., HCT116) to the desired confluency in standard growth medium.

- To initiate labeling, replace the standard medium with a labeling medium containing the 13C-labeled substrate. For example, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of [U-13C]glucose (e.g., 25 mM).

- Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the 13C label into glutathione.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Add a pre-chilled extraction solvent, such as 80:20 (v/v) methanol:water, to the culture plate.

- Scrape the cells and collect the cell lysate in a microcentrifuge tube.

- Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

- Collect the supernatant containing the polar metabolites, including glutathione.

3. Sample Preparation for LC-MS/MS:

- To quantify total glutathione (GSH + GSSG), the disulfide bonds in GSSG must be reduced. Treat the supernatant with a reducing agent like dithiothreitol (DTT).

- Dry the samples under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as 50% acetonitrile.

4. LC-MS/MS Analysis:

- Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).

- Separate the metabolites using a suitable column, such as a HILIC column for polar metabolites.

- For the mass spectrometer, operate in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument to specifically detect and quantify the different mass isotopologues of glutathione. For a high-resolution instrument, extract the ion chromatograms for each isotopologue.

- The mass transitions for the different isotopologues of glutathione will need to be determined based on the number of 13C atoms incorporated. For example, for unlabeled GSH (M+0), the transition might be m/z 308 -> 179. For fully labeled GSH from [U-13C]glucose (assuming all 10 carbons are labeled), the transition would be for M+10.

Protocol for 13C-Labeling and NMR Analysis of Glutathione

This protocol is based on a study using [3,3'-13C2]cystine to label glutathione in MCF-7 cells.

1. Cell Culture and Labeling:

- Culture MCF-7 human mammary adenocarcinoma cells in standard growth medium.

- For the labeling experiment, replace the standard medium with a medium containing [3,3'-13C2]cystine for various time periods.

2. Sample Harvesting and Derivatization:

- After the labeling period, treat the cells with monobromobimane. This reagent reacts with the thiol group of glutathione to form a stable, fluorescent adduct.

- Harvest the cells and extract the metabolites using perchloric acid.

3. Partial Purification:

- Partially purify the glutathione-bimane adduct from the cell extract using solid-phase extraction (SPE).

4. NMR Spectroscopy:

- Analyze the partially purified adduct by 1H NMR spectroscopy.

- The isotopic enrichment of the β-carbon of the cysteinyl residue of glutathione can be determined directly from the 1H NMR spectrum.

Visualizing the Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the L-Glutathione biosynthetic pathway and a typical experimental workflow for a 13C labeling study.

Caption: The biosynthetic pathway of L-Glutathione.

Caption: A typical experimental workflow for 13C labeling studies.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 3. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]

- 6. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS. | Sigma-Aldrich [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Glutathione Reduced-¹³C in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Glutathione reduced-¹³C (¹³C-GSH) in Nuclear Magnetic Resonance (NMR) spectroscopy for studying cellular metabolism, antioxidant activity, and the effects of xenobiotics. The following sections detail the principles, experimental protocols, data presentation, and applications in drug development.

Introduction to ¹³C-Labeled Glutathione in NMR Spectroscopy

L-Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a critical tripeptide involved in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and redox signaling. The use of stable isotope-labeled glutathione, particularly with ¹³C, in conjunction with NMR spectroscopy, offers a powerful, non-invasive tool to probe these functions in real-time within intact cells, tissues, and even in vivo.[1][2]

The low natural abundance of ¹³C (approximately 1.1%) means that the introduction of ¹³C-labeled precursors or ¹³C-GSH itself results in highly specific and sensitive detection of the labeled molecule and its metabolic products against a low background signal. This enables the tracing of metabolic pathways, the quantification of fluxes, and the characterization of enzymatic activities related to glutathione metabolism.

Key Applications

-

Monitoring Glutathione Synthesis and Turnover: By supplying cells or organisms with ¹³C-labeled precursors such as [2-¹³C]-glycine or L-[β-¹³C]cysteine, the rate of glutathione synthesis can be quantified by monitoring the incorporation of the ¹³C label into the glutathione pool over time.[2][3]

-

Assessing Oxidative Stress: The redox status of the glutathione pool (the ratio of reduced glutathione, GSH, to oxidized glutathione, GSSG) is a key indicator of oxidative stress. ¹³C NMR can be employed to monitor changes in this ratio in response to drug treatment or disease states.[1][3]

-

Drug Metabolism and Toxicology Studies: The interaction of drugs and other xenobiotics with the glutathione detoxification pathway can be investigated. This includes monitoring the formation of glutathione S-conjugates and assessing the impact of a compound on glutathione homeostasis.

-

Distinguishing Intra- and Extracellular Glutathione Pools: Using externally supplied ¹³C-labeled GSH allows for the differentiation between the intracellular and extracellular glutathione pools, which is crucial for understanding glutathione transport and its role in intercellular communication.[1]

Data Presentation: NMR Spectral Parameters of L-Glutathione

The precise chemical shifts and coupling constants of L-Glutathione are essential for accurate identification and quantification in NMR spectra. The following table summarizes these parameters at physiological pH and temperature.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |

| Glutamate-α | 3.78 | 55.5 | J(Hα, Hβ) = 6.1, J(Hα, Hβ') = 7.5 |

| Glutamate-β | 2.15 | 27.2 | J(Hβ, Hβ') = -15.1, J(Hβ, Hγ) = 7.6, J(Hβ, Hγ') = 7.6 |

| Glutamate-γ | 2.54 | 31.5 | J(Hγ, Hγ') = -15.3 |

| Cysteine-α | 4.57 | 54.7 | J(Hα, Hβ) = 4.9, J(Hα, Hβ') = 8.8 |

| Cysteine-β | 2.95 | 26.3 | J(Hβ, Hβ') = -14.3 |

| Glycine-α | 3.96 | 43.5 | - |

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. The data presented here are compiled from the Biological Magnetic Resonance Bank (BMRB) and published literature for conditions mimicking physiological states (pH ~7.4, 37 °C).

Experimental Protocols

Protocol 1: Monitoring Glutathione Synthesis in Cell Culture using a ¹³C-Labeled Precursor

This protocol describes a general method for labeling intracellular glutathione with a ¹³C-labeled precursor and subsequent analysis by NMR.

1. Cell Culture and Labeling:

- Culture cells of interest (e.g., hepatocytes, neurons, cancer cell lines) to the desired confluency.

- Replace the standard culture medium with a medium containing a ¹³C-labeled glutathione precursor. A common choice is [2-¹³C]-glycine at a concentration of 1-5 mM.

- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the uptake of the precursor and its incorporation into glutathione.

2. Cell Harvesting and Extraction:

- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Scrape the cells into a microcentrifuge tube and pellet them by centrifugation.

- Extract the metabolites using a suitable method, such as a cold methanol-chloroform-water extraction or perchloric acid extraction.

- Lyophilize the aqueous phase containing the polar metabolites.

3. NMR Sample Preparation:

- Reconstitute the lyophilized extract in a known volume of D₂O containing a concentration standard (e.g., trimethylsilyl propionate, TSP).

- Adjust the pH of the sample to ~7.4.

- Transfer the sample to a 5 mm NMR tube.

4. NMR Data Acquisition:

- Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- Use a standard ¹³C pulse sequence with proton decoupling.

- Key acquisition parameters to optimize include:

- Pulse angle (e.g., 30-45° for quantitative measurements)

- Relaxation delay (D1) of at least 5 times the longest T₁ of interest

- Number of scans to achieve adequate signal-to-noise

5. Data Processing and Analysis:

- Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

- Identify the resonance corresponding to the ¹³C-labeled carbon in glutathione (e.g., the glycine-α carbon at ~43.5 ppm if using [2-¹³C]-glycine).

- Integrate the peak area of the ¹³C-labeled glutathione and normalize it to the concentration standard and cell number.

- Plot the time course of ¹³C incorporation to determine the rate of glutathione synthesis.

Signaling Pathways and Workflows

Glutathione Synthesis and Redox Cycling

The following diagram illustrates the key steps in glutathione synthesis and its role in the redox cycle, which are often the focus of NMR studies using ¹³C-labeled glutathione.

Caption: Glutathione synthesis and its role in the antioxidant redox cycle.

Experimental Workflow for ¹³C-GSH NMR Studies

The logical flow of a typical experiment using ¹³C-labeled glutathione in NMR spectroscopy is depicted below.

Caption: A typical experimental workflow for NMR-based studies using ¹³C-labeled glutathione.

Application in Drug Development: A Case Study

Objective: To assess the impact of a novel drug candidate on hepatic oxidative stress by monitoring glutathione synthesis.

Rationale: Many drugs can induce oxidative stress as a mechanism of action or as an off-target effect. Monitoring the rate of glutathione synthesis provides a dynamic measure of the cellular response to such a challenge. An increased synthesis rate can indicate an adaptive response to oxidative stress.[3]

Experimental Approach:

-

Animal Model: Use a rodent model (e.g., rats) for the study.

-

Drug Administration: Administer the drug candidate to one group of animals, while a control group receives a vehicle.

-

¹³C-Labeling: Infuse [2-¹³C]-glycine intravenously into both groups.

-

In Vivo NMR: Perform localized in vivo ¹³C NMR spectroscopy on the liver at multiple time points during the infusion to monitor the incorporation of the ¹³C label into the hepatic glutathione pool.

-

Data Analysis:

-

Measure the rate of increase of the ¹³C-GSH signal in the liver.

-

Compare the rate of glutathione synthesis between the drug-treated and control groups.

-

A significant increase in the synthesis rate in the drug-treated group would suggest that the drug induces an oxidative stress response in the liver.

-

Expected Outcome: This non-invasive approach can provide valuable information on the pharmacodynamics and potential toxicity of a drug candidate early in the development process, helping to guide lead optimization and risk assessment. For instance, a study demonstrated that in a model of acute oxidative stress induced by carbon tetrachloride (CCl₄) in rats, the rate of ¹³C-label incorporation into the hepatic GSH pool was significantly higher compared to control animals.[3] This highlights the utility of this method in detecting and quantifying responses to chemical insults.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noninvasive in vivo magnetic resonance measures of glutathione synthesis in human and rat liver as an oxidative stress biomarker - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Glutathione reduced-13C Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione (GSH) is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The administration of isotopically labeled L-Glutathione, such as L-Glutathione reduced-13C (¹³C-GSH), to cell cultures is a powerful technique to trace its uptake, metabolism, and downstream effects. These application notes provide a comprehensive protocol for the use of ¹³C-GSH in cell culture experiments, including preparation, administration, sample harvesting, and analysis, to facilitate research in areas such as drug metabolism, toxicology, and cellular redox biology.

Core Applications

-

Metabolic Flux Analysis: Tracing the incorporation of ¹³C-GSH into various metabolic pathways.

-

Drug Metabolism and Toxicology: Assessing the role of glutathione in the detoxification of drugs and other xenobiotics.

-

Redox Biology: Investigating the dynamics of the cellular glutathione pool and its role in maintaining redox homeostasis.

-

Antioxidant Defense Mechanisms: Studying the cellular uptake and utilization of exogenous glutathione in response to oxidative stress.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the ¹³C-GSH stock solution are crucial to maintain its reduced state and prevent oxidation.

Materials:

-

L-Glutathione reduced-¹³C (powder form)

-

Sterile, deoxygenated water (or appropriate cell culture medium/buffer)

-

Sterile, conical tubes

-

Ice

Protocol:

-

On the day of the experiment, bring the powdered L-Glutathione reduced-¹³C to room temperature.

-

Weigh out the desired amount of ¹³C-GSH powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out approximately 3.1 mg of ¹³C-GSH (assuming a molecular weight of ~310 g/mol for a labeled variant) and dissolve it in 1 mL of sterile, deoxygenated water.

-

Dissolve the powder by gentle vortexing. Keep the solution on ice to minimize oxidation.

-